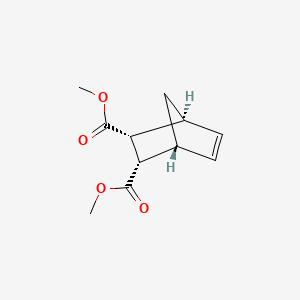

Dimethyl carbate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

39589-98-5 |

|---|---|

Molekularformel |

C11H14O4 |

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

dimethyl (1S,2R,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |

InChI |

InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8-,9+ |

InChI-Schlüssel |

VGQLNJWOULYVFV-SPJNRGJMSA-N |

SMILES |

COC(=O)C1C2CC(C1C(=O)OC)C=C2 |

Isomerische SMILES |

COC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)OC)C=C2 |

Kanonische SMILES |

COC(=O)C1C2CC(C1C(=O)OC)C=C2 |

Andere CAS-Nummern |

39589-98-5 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Catalytic Systems for Dimethyl Carbonate Production

Non-Phosgene Routes for Dimethyl Carbonate Synthesis

The pursuit of sustainable chemistry has led to the exploration of various non-phosgene pathways for synthesizing dimethyl carbonate. These routes often involve less hazardous raw materials and aim to minimize or eliminate toxic byproducts.

Direct Carbonylation of Methanol (B129727) with Carbon Dioxide

The direct synthesis of dimethyl carbonate from methanol and carbon dioxide is a highly attractive route due to the abundant and relatively inexpensive nature of the reactants, and its potential for CO2 utilization nih.govnih.govnih.gov. The reaction is represented by the equilibrium:

2 CH₃OH + CO₂ ⇌ (CH₃O)₂CO + H₂O

However, this reaction is thermodynamically limited by the unfavorable equilibrium and the formation of water, which can deactivate catalysts and shift the equilibrium back towards the reactants nih.govnih.govrsc.org. Overcoming these challenges is crucial for the industrial viability of this route.

Research into homogeneous catalysis for the direct carbonylation of methanol with carbon dioxide to produce DMC has been explored. Homogeneous catalysts are typically in the same phase as the reactants. While some homogeneous systems have shown activity in related carbonylation reactions, detailed research findings specifically for the direct synthesis of DMC from methanol and CO2 using homogeneous catalysts appear less extensively reported in the provided search results compared to heterogeneous approaches nih.govacs.org. Challenges associated with homogeneous catalysis often include difficulty in catalyst separation and recovery from the reaction mixture, as well as potential catalyst deactivation under certain conditions acs.org.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and reusability, making it generally more suitable for industrial processes rsc.org. A wide variety of solid catalysts have been investigated for the direct synthesis of DMC from methanol and CO2. The effectiveness of these catalysts is often linked to their ability to activate both methanol and carbon dioxide and manage the water produced during the reaction nih.govacs.org.

Metal oxides and mixed metal oxides have been explored as heterogeneous catalysts for the direct synthesis of DMC. The catalytic activity of these materials is often attributed to the presence of both acidic and basic sites on their surface, which can facilitate the activation of methanol and CO2 nih.govacs.org.

Cerium Oxide (CeO2): Cerium oxide and ceria-based catalysts have shown promising activity in the direct synthesis of DMC nih.govnih.govrsc.orgfishersci.itmdpi.comencyclopedia.pub. Their effectiveness is related to their redox properties and the presence of oxygen vacancies, which can play a role in the adsorption and activation of reactants nih.govencyclopedia.pub. Studies have investigated cerium-strontium mixed oxides, showing that DMC selectivity and yield can increase with the basic site density and surface area of the catalyst fishersci.it. Reduced cerium oxide catalysts and copper-promoted cerium oxide catalysts have also been studied, demonstrating DMC synthesis at relatively low temperatures and pressures rsc.org.

Zirconium Oxide (ZrO2): Zirconia-based catalysts are also recognized for their acid-base properties, which are beneficial for the direct synthesis of DMC nih.govacs.orgfishersci.nl. Research has focused on zirconia nanocrystals with varying monoclinic and tetragonal phase contents, evaluating their catalytic performance fishersci.nl. The presence of both acidic and basic sites on the surface of zirconia is considered important for activating methanol and CO2 nih.gov.

Other Metal Oxides: Catalysts incorporating other metals like Copper (Cu), Zinc (Zn), and Tin (Sn) in oxide forms or as part of mixed oxides have also been investigated. For instance, Zn-Fe-O mixed oxides and ZnO-CeO2-La2O3 have been reported as catalysts for DMC production fishersci.it. Tin-doped zirconia catalysts have been synthesized and studied fishersci.it. The incorporation of metals like Cu, Ca, Mn, Al, and Ti into ZrO2 or CeO2 has been explored to enhance catalytic performance by increasing the number of acid-base active sites and oxygen vacancies nih.gov.

Data on the performance of some metal oxide catalysts:

| Catalyst | Reaction Temperature (°C) | CO₂ Pressure (MPa) | Reaction Time (h) | Methanol Conversion (%) | DMC Selectivity (%) | DMC Yield (mmol/g) | Source |

| CeO₂ with 2-cyanopyridine (B140075) | N/A | N/A | N/A | N/A | N/A | N/A | nih.gov |

| ZnO-CeO₂-La₂O₃ | 170 | 2.0 | 3 | N/A | N/A | 50 mol % | fishersci.it |

| ZrO₂-3 + 13X | 130 | 3.8 | 48 | N/A | N/A | 61 | fishersci.nl |

| Cu–CeO₂ (0.5 wt%) | 80 | 1.3 | 2 | 0.005–0.11 | N/A | N/A | rsc.org |

| Ce₀.₅(LaPrSmY)₀.₅O₂₋ᵧ | 140 | 8.0 | N/A | N/A | N/A | 7.6 | encyclopedia.pub |

Zeolites, crystalline aluminosilicate (B74896) materials with well-defined pore structures, have also been investigated as catalysts and catalyst supports for the direct synthesis of DMC nih.govfishersci.cafishersci.ca. Their properties, including acidity, basicity, and pore size, can be tailored by varying the Si/Al ratio and the type of extra-framework cations fishersci.ca.

Basic Zeolites: Basic zeolites have shown good catalytic properties for the one-pot synthesis of DMC from methanol, propylene (B89431) oxide, and carbon dioxide semanticscholar.orgnih.gov. Studies have indicated that both the base strength and the alkali content of the zeolite support significantly impact catalytic performance semanticscholar.orgnih.gov. Zeolite Beta has been explored as a support for catalysts prepared by loading KOH, demonstrating improved catalytic performance attributed to hierarchical porosity and enhanced base strength semanticscholar.orgnih.gov.

NaY and ZSM-5: Zeolites like NaY and ZSM-5 have been studied in the context of DMC synthesis, although sometimes in transesterification routes rather than direct carbonylation fishersci.be. However, their fundamental properties as solid acid-base catalysts make them relevant for consideration in the direct synthesis as well nih.gov. The structure and composition of zeolites like ZSM-5 and Zeolite Y can be controlled during synthesis and modification fishersci.canih.govfishersci.cafishersci.caulaval.cauni.luamericanelements.com.

Role of Zeolites: Zeolites can act as solid acid or base catalysts depending on their composition and modifications. In the direct synthesis of DMC, catalysts with both acidic and basic sites are generally favored nih.govacs.org. Zeolites can also potentially be used in conjunction with dehydrating agents to mitigate the unfavorable equilibrium caused by water formation fishersci.nl.

Alkali metal salts, such as potassium carbonate (K2CO3), have been identified as catalysts for the direct synthesis of DMC from methanol and CO2 nih.govuni.lu. These salts can provide basic sites necessary for the activation of methanol.

Potassium Carbonate (K2CO3): Potassium carbonate is a white salt that is soluble in water and forms a strongly alkaline solution. It has been reported as a catalyst in the direct synthesis of DMC nih.gov. Alkali metal catalysts, including potassium carbonate, are among the various types of catalysts summarized for this reaction fishersci.ca.

While alkali metal salts can provide the necessary basicity, challenges might include their solubility in the reaction medium and potential for homogeneous reaction pathways or solid-liquid interfaces depending on the reaction conditions.

Table of Selected Catalysts and Their Performance (based on available data):

| Catalyst Type | Specific Catalyst Example(s) | Key Feature(s) | Noted Performance/Findings | Source(s) |

| Metal Oxide | CeO₂ | Acid-base sites, oxygen vacancies | Active in direct synthesis, performance linked to basic site density and surface area. | nih.govnih.govrsc.orgfishersci.itencyclopedia.pub |

| Metal Oxide | ZrO₂ | Acid-base properties | Promising potential, performance affected by crystal phases, enhanced by dehydrating agents. | nih.govacs.orgfishersci.nl |

| Metal Oxide | ZnO-CeO₂-La₂O₃ | Mixed oxide | Achieved high DMC yield (50 mol %). | fishersci.it |

| Metal Oxide | Cu–CeO₂ | Copper-promoted ceria | Active at relatively low temperatures and pressures. | rsc.org |

| Metal Oxide | Ce₀.₅(LaPrSmY)₀.₅O₂₋ᵧ | Fluorite high entropy oxide | High DMC yield (7.6 mmol/g) at specific conditions, reduced equilibrium time compared to CeO₂. | encyclopedia.pub |

| Zeolite-Based | Basic Zeolites (e.g., KOH/Beta) | Base strength, alkali content, hierarchical porosity | Good performance in one-pot synthesis, activity linked to base properties and support structure. | semanticscholar.orgnih.gov |

| Zeolite-Based | Zeolite Beta | Acidic and accessible channels | Promising for reactions catalyzed by Lewis acidity, alkali-free synthesis methods explored. | semanticscholar.org |

| Alkali Metal Salt | K₂CO₃ | Provides basic sites | Identified as a catalyst for the direct synthesis. | nih.govfishersci.cauni.lu |

The development of efficient catalytic systems, particularly heterogeneous catalysts with optimized acid-base properties and the ability to manage water, remains a key focus for improving the yield and economic viability of the direct synthesis of dimethyl carbonate from methanol and carbon dioxide. The use of dehydrating agents in conjunction with catalysts is also an important strategy to overcome thermodynamic limitations fishersci.nl.

Heterogeneous Catalysis in Direct Carbonylation

Ionic Liquid Catalysts

Ionic liquids (ILs) have emerged as promising catalysts for the synthesis of dimethyl carbonate, particularly in the transesterification of cyclic carbonates with methanol. These catalysts offer advantages such as potential for easy recovery and tuneable properties. Protic ionic liquids, such as [DBUH][Im] (1,8-diazabicyclo[5.4.0]-7-undeceniumimidazolide), have been developed as efficient catalysts for the transesterification of ethylene (B1197577) carbonate (EC) with methanol to produce DMC. rhhz.net Studies have shown that both the cation and anion of this protic ionic liquid can activate EC and methanol, respectively, through hydrogen bond formation, leading to high catalytic efficiency. rhhz.net Under optimized conditions, a high conversion of ethylene carbonate (up to 97%) and a significant yield of dimethyl carbonate (91%) were achieved at 70 °C within 2 hours using 1 mol% of [DBUH][Im]. rhhz.net Even at ambient temperature, a notable yield of 81% was obtained after 6 hours. rhhz.net

Other ionic liquid catalysts have also been investigated for the transesterification of ethylene carbonate with methanol. Increasing the basicity of the anion in ionic liquids can enhance their catalytic activity. rhhz.net Supported ionic liquid catalysts have also been explored for the one-pot synthesis of DMC from carbon dioxide, propylene oxide, and methanol. rsc.orgrsc.org For instance, a combination of IL-NH2-MIL-101(Cr) and DBUIM-MCM-41 as a two-component supported ionic liquid catalyst system achieved 100% propylene oxide conversion and a 54% DMC yield under solvent-free conditions. rsc.orgrsc.org This approach addresses challenges related to catalyst recovery and the bulk use of expensive ionic liquids. rsc.org

Process Intensification Strategies (e.g., Dehydration Reactive Distillation)

Process intensification strategies aim to combine multiple unit operations into a single piece of equipment to improve efficiency and reduce costs. Reactive distillation is one such strategy that can be applied to DMC synthesis, particularly for reactions where water is a byproduct, such as the direct synthesis from methanol and CO2. By simultaneously carrying out the reaction and separation through distillation, the equilibrium can be shifted towards product formation by continuously removing water.

For the transesterification of ethylene carbonate with methanol, reactive distillation has also been explored. xdhg.com.cnprepchem.comworldscientific.com This process allows for the continuous removal of the lower-boiling product, dimethyl carbonate, and the recycling of unreacted methanol and ethylene carbonate, thereby driving the reaction to higher conversion. Studies have investigated the use of heterogeneous catalysts, such as fixed-bed K/MgO catalysts, in reactive distillation columns for the continuous synthesis of DMC from ethylene carbonate and methanol. worldscientific.com Under specific conditions (LHSV = 0.1 h-1, 125°C, 6.8 × 102 kPa, and a methanol to ethylene carbonate molar ratio of 4.0), a high DMC selectivity (around 100%) and a yield close to the equilibrium state (52-53%) were achieved. worldscientific.com

Thermodynamic and Kinetic Limitations in Direct Synthesis

The direct synthesis of dimethyl carbonate from methanol and carbon dioxide is an attractive route from a green chemistry perspective, as water is the only byproduct. mdpi.comresearchgate.net However, this reaction faces significant thermodynamic and kinetic limitations. mdpi.commdpi.comrsc.orgrsc.org

Thermodynamically, the direct synthesis reaction (2CH3OH + CO2 ⇌ (CH3O)2CO + H2O) is limited by a low equilibrium constant, and the reaction is not spontaneous under typical conditions (ΔG is positive). mdpi.comresearchgate.net High reaction temperatures are generally not favorable for DMC formation based on thermodynamics. researchgate.net The maximum achievable DMC yield is restricted by equilibrium constraints, even under high-pressure conditions. mdpi.com

Kinetically, the direct synthesis is hindered by the high stability and inertness of the CO2 molecule, which requires significant energy input to activate. mdpi.commdpi.commdpi.comacs.org Various heterogeneous catalysts, such as CeO2, ZrO2, and Cu-Ni alloys, have been investigated to lower the energy barrier for CO2 conversion. mdpi.commdpi.com Kinetic studies on the direct synthesis over catalysts like ceria nanorods have shown that the reaction rate is strongly influenced by the catalyst surface. unl.edu A Langmuir-Hinshelwood type mechanism has been proposed, where the adsorption of CO2 and methanol occurs in separate steps, with the CO2 adsorption potentially being the rate-controlling step. researchgate.netunl.eduredalyc.org The apparent activation energy for the direct synthesis over ceria nanorod catalysts was determined to be 65 kJ/mol, while a commercial ceria catalyst showed a higher activation energy of 117 kJ/mol. unl.edu The reaction rate law has been found to be approximately first order with respect to both catalysts, with an apparent negative one reaction order with respect to methanol. unl.edu

To overcome the thermodynamic limitations, in-situ removal of water from the reaction mixture is a crucial strategy to shift the equilibrium towards DMC synthesis according to Le Chatelier's principle. mdpi.commdpi.comresearchgate.net Dehydrating agents, such as 2-cyanopyridine, have been successfully employed to improve methanol conversion and DMC yields. mdpi.com

Transesterification of Ethylene Carbonate or Propylene Carbonate with Methanol

The transesterification of cyclic carbonates, such as ethylene carbonate (EC) or propylene carbonate (PC), with methanol is a promising indirect route for DMC synthesis. xdhg.com.cnmdpi.comnih.gov This two-step method, where the cyclic carbonate is typically formed from the reaction of an epoxide with CO2, offers advantages such as milder reaction conditions and simpler processes compared to the direct synthesis. nih.gov The reactions involved are:

Ethylene Carbonate + Methanol ⇌ Dimethyl Carbonate + Ethylene Glycol Propylene Carbonate + Methanol ⇌ Dimethyl Carbonate + Propylene Glycol

This route produces valuable co-products, ethylene glycol or propylene glycol. nih.gov

Catalyst Development for Transesterification

Significant effort has been dedicated to developing efficient catalysts for the transesterification of cyclic carbonates with methanol. Both homogeneous and heterogeneous catalysts have been explored.

Homogeneous catalysts include alkali metals, quaternary ammonium (B1175870) salts, and ionic liquids. cdnsciencepub.com However, the difficulty in recovering homogeneous catalysts from the reaction mixture is a drawback. cdnsciencepub.com

Heterogeneous catalysts are preferred due to their ease of separation and reusability. Various solid catalysts have been investigated, including metal oxides, mixed oxides, supported oxides, hydrotalcites, and ion exchange resins. rsc.orgniscpr.res.inrsc.orgresearchgate.net

For the transesterification of ethylene carbonate with methanol, NaZSM-5 zeolite has been found to be an efficient heterogeneous catalyst, achieving a 77% DMC yield and 97% selectivity under mild conditions (70 °C for 3 hours). cdnsciencepub.comcdnsciencepub.comresearchgate.net Other effective heterogeneous catalysts for EC transesterification include CaO/carbon catalysts derived from calcium citrate (B86180) rsc.org, binary zinc-yttrium oxides ionike.com, and K/MgO catalysts worldscientific.com.

In the transesterification of propylene carbonate with methanol, various catalysts have been studied, including CeO2-La2O3 mixed oxides nih.gov, Ce-M (M=Co, Fe, Cu, and Zn) catalysts repec.org, Mg-Al-CO3 hydrotalcites niscpr.res.in, and Fe-Mn double metal cyanide catalysts. rsc.org Studies on CeO2-La2O3 oxides prepared by the soft template method showed that the activity of the catalysts increased with an increase in the density of basic sites. nih.gov The formation of DMC was favored on medium-strength and weak basic sites. nih.gov Mg-Al-CO3 hydrotalcite catalysts with a Mg/Al molar ratio of 5 showed high propylene carbonate conversion (72%) and DMC selectivity (97%) under optimized conditions, exhibiting a high turnover number. niscpr.res.in

Kinetic Studies of Transesterification Reactions

Kinetic studies provide valuable insights into the reaction mechanisms and rate-determining steps of the transesterification of cyclic carbonates with methanol. These studies are crucial for reactor design and process optimization.

For the transesterification of ethylene carbonate with methanol catalyzed by ion exchange resins, a homogeneous kinetic model has been used to correlate experimental data. xdhg.com.cn The influences of catalyst type, stirring speed, initial molar ratio of reactants, catalyst dosage, and reaction temperature on the transesterification have been studied in detail. xdhg.com.cn

Kinetic studies on the KOH-catalyzed transesterification of ethylene carbonate with methanol in a batch reactor have determined the reaction orders, activation energy, and rate constants for both forward and backward reactions. neliti.comkoreascience.kr The reaction was found to be reversible. neliti.com The reaction order for the forward reaction was approximately 0.87, and for the backward reaction, it was around 2.15. neliti.comkoreascience.kr The activation energy for the forward reaction was reported as 12.73 kJ/mol, and for the backward reaction, it was 29.28 kJ/mol. neliti.comkoreascience.kr

Kinetic models based on power-law rate forms and proposed mechanisms have been evaluated for the transesterification of propylene carbonate with methanol catalyzed by CaO. acs.org For the heterogeneous CaO-catalyzed reaction, a mechanism involving the simultaneous adsorption of PC and dissociative adsorption of methanol on the catalyst surface was proposed, followed by the reaction of adsorbed species to form DMC and propylene glycol. acs.org The heterogeneous CaO catalyst was found to be more active (Ea = 56.8 kJ/mol) than the homogeneous CaO catalyst (Ea = 82.4 kJ/mol). acs.org

Kinetic modeling of the transesterification of propylene carbonate with methanol using Fe-Mn double metal cyanide catalysts has also been investigated, with a simple two-step power law model found to represent the experimental data well under kinetically controlled conditions. rsc.org

Oxidative Carbonylation of Methanol

The oxidative carbonylation of methanol is a prominent phosgene-free route for DMC production, utilizing methanol, carbon monoxide, and oxygen as raw materials. google.commdpi.com This method is characterized by relatively low production costs and mild reaction conditions. mdpi.com

Liquid-Phase Oxidative Carbonylation

The liquid-phase oxidative carbonylation of methanol was one of the first industrialized phosgene-free processes for DMC synthesis, notably commercialized by Enichem in Italy. google.compsu.edu This route involves the reaction of methanol, CO, and O₂ in a liquid medium, typically in the presence of a catalyst. mdpi.com While offering advantages such as readily available raw materials and a simple process with minimal environmental pollution, this method faces challenges including a low methanol conversion rate and a low one-way yield of DMC. google.commdpi.com Additionally, the separation of products from the catalyst can be difficult, and the accumulation of water in the liquid phase can lead to rapid catalyst deactivation and equipment corrosion, particularly when using chlorine-containing catalysts like CuCl. mdpi.compsu.edu

Gas-Phase Carbonylation via Methyl Nitrite (B80452)

The gas-phase oxidative carbonylation route, developed by companies like Dow Chemical in the United States and Ube in Japan, involves the reaction of gaseous methanol, CO, and O₂. google.commdpi.compsu.edu One variation of this route utilizes methyl nitrite as an intermediate. thegoodscentscompany.compsu.edu In this process, methanol is first reacted to form methyl nitrite, which is then carbonylated to produce DMC. This approach can help mitigate some of the issues encountered in the liquid-phase method, such as catalyst deactivation caused by water. psu.edu The reaction is typically carried out at temperatures between 100–130 °C and pressures of 10–30 bar, often employing supported copper-based catalysts. mdpi.com

Role of Copper-Based Catalysts in Oxidative Carbonylation

Copper-based catalysts play a crucial role in the oxidative carbonylation of methanol to DMC in both liquid and gas phases. psu.eduCurrent time information in Bordeaux, FR.fishersci.com In the liquid-phase process, chlorine-containing copper catalysts, such as CuCl, have shown good catalytic performance. mdpi.com The proposed mechanism involves the interaction of methanol and O₂ with the CuCl catalyst to form Cu(OCH₃)Cl, followed by the carbonylation of CO to synthesize DMC and regenerate CuCl. mdpi.com However, the use of chlorine-containing catalysts leads to issues like catalyst deactivation and equipment corrosion due to chloride ion loss. mdpi.com

Research has increasingly focused on the development of chlorine-free copper-based catalysts to overcome these limitations. mdpi.com Supported copper catalysts, particularly those using activated carbon (AC) as a support, have shown promise. mdpi.comniscpr.res.in Studies have investigated copper catalysts supported on activated carbon, carbon nanotubes, and zeolites. mdpi.comniscpr.res.indoi.orgresearchgate.net The catalytic activity of copper species in oxidative carbonylation has been reported to follow the order CuO < Cu₂O < Cu⁰. niscpr.res.in The presence of metallic copper (Cu⁰), especially in nanoparticle size and well-dispersed on the support, has been linked to improved catalytic performance, including higher space-time yields and methanol conversion. niscpr.res.in Promoters like La or Zr added to Cu/AC catalysts have been shown to favor the formation of metallic copper and lead to smaller, more evenly distributed copper nanoparticles, resulting in enhanced catalytic activity and selectivity. niscpr.res.in For instance, Cu/AC catalysts with La or Zr addition achieved DMC space-time yields of 480.2 and 585.2 mg·g⁻¹·h⁻¹, respectively, with high DMC selectivity (95.7% and 90.3%) and increased methanol conversion (approximately 4.0% and 4.7%) even after multiple reaction cycles. niscpr.res.in

Urea (B33335) Alcoholysis Route to Dimethyl Carbonate

The urea alcoholysis route presents an environmentally friendly and economically attractive approach for DMC production, particularly as urea synthesis can utilize captured CO₂. google.compsu.eduCurrent time information in Bordeaux, FR.osti.gov This indirect method typically involves the reaction of urea with methanol. osti.govmdpi.com

The synthesis of DMC from urea and methanol often proceeds via methyl carbamate (B1207046) (MC) as an intermediate. osti.gov The initial step, the reaction between urea and methanol to form methyl carbamate and ammonia (B1221849), can occur without a catalyst at high temperatures and low pressures, with the removal of ammonia favoring the forward reaction and improving DMC yield. osti.gov Subsequently, methyl carbamate reacts with methanol to produce DMC and ammonia. osti.gov

Various catalysts have been explored for the urea alcoholysis route, including metal oxides (such as MgO, ZnO, CaO, TiO₂, ZrO₂, and Al₂O₃), bases, organic tin compounds, acids, and ionic liquids. osti.govresearchgate.net Catalysts possessing both acidic and basic sites are considered particularly suitable, with basicity often playing a more significant role. researchgate.net Metal oxide catalysts like ZnO have demonstrated good performance, with high urea conversion rates (close to 100%) and methyl carbamate as the primary product. osti.gov The subsequent conversion of methyl carbamate to DMC is influenced by reaction conditions and the catalyst used. osti.gov Studies have reported achieving DMC yields up to 70% using catalytic distillation techniques. osti.gov Anhydrous zinc acetate (B1210297) has also been investigated as a low-cost catalyst for this reaction, with optimization studies focusing on reaction time, temperature, and catalyst amount to maximize DMC yield and minimize byproduct formation. researchgate.net

Alternative Feedstocks and Emerging Synthetic Pathways

Research into DMC synthesis is also exploring alternative feedstocks and emerging pathways to enhance sustainability and efficiency. Current time information in Bordeaux, FR.mdpi.comwikidata.org One area of interest is the utilization of biomass-derived methanol as a renewable feedstock for DMC production. This aligns with the broader goal of developing bio-based chemicals and reducing reliance on fossil fuels.

Beyond traditional routes, novel approaches are being investigated, including the direct synthesis of DMC from CO₂ and methanol. mdpi.comacs.orgrsc.org While thermodynamically limited by a low equilibrium constant, this route is attractive from an environmental perspective as it directly utilizes CO₂. mdpi.comacs.org Strategies to overcome the thermodynamic limitations include the in-situ removal of water produced during the reaction, often through the use of dehydrating agents. researchgate.netmdpi.com Ionic liquids have also been explored as catalysts for this direct conversion. mdpi.com

Another emerging pathway involves the use of alkylene carbonates, such as propylene carbonate (PC), as intermediates. psu.eduhep.com.cn In this route, urea reacts with an alkylene glycol (like propylene glycol) to form the alkylene carbonate and ammonia. hep.com.cnresearchgate.net The alkylene carbonate then undergoes transesterification with methanol to produce DMC and regenerate the glycol. hep.com.cnresearchgate.net This indirect alcoholysis route using alkylene carbonates offers advantages such as mild operating conditions and the recycling of byproducts. hep.com.cnresearchgate.net

Optimization of Reaction Conditions for Dimethyl Carbonate Synthesis

For the oxidative carbonylation of methanol, studies have investigated the effect of temperature, pressure, and the ratio of reactants (methanol, CO, and O₂). researchgate.netpsu.edu For instance, on CuCl₂/AC catalysts, the optimal temperature range for vapor-phase oxidative carbonylation is typically between 393–413 K, with higher temperatures leading to increased CO₂ formation. psu.edu The addition of NaOH to CuCl₂/AC catalysts has been shown to suppress CO₂ formation at higher temperatures. psu.edu The reaction pressure also plays a significant role, with studies exploring optimal pressures for both liquid-phase and gas-phase processes. google.commdpi.com The ratio of CO to O₂ is crucial to ensure efficient carbonylation while minimizing the risk of explosion.

In the urea alcoholysis route, optimization efforts focus on parameters such as reaction temperature, pressure, catalyst amount, and reaction time. osti.govresearchgate.net Higher reaction pressures have been reported to improve the yield of DMC in this process. osti.gov The use of techniques like catalytic distillation can also enhance DMC yield by continuously removing ammonia and/or the DMC-methanol azeotrope, shifting the reaction equilibrium towards product formation. osti.govresearchgate.net

For the direct synthesis of DMC from CO₂ and methanol, optimizing pressure and temperature is essential, considering the thermodynamic limitations of the reaction. acs.org Studies have shown that operating under near-supercritical or supercritical conditions can improve DMC selectivity and yield in the presence of certain catalysts like nickel acetate. mdpi.com Additionally, the use of dehydrating agents or reactive separation techniques to remove water is a key optimization strategy to enhance conversion. researchgate.netmdpi.com

Optimization studies often employ experimental design methodologies, such as response surface methodology, to systematically investigate the influence of multiple reaction variables and their interactions on DMC yield and selectivity. researchgate.netkoreascience.krrsc.org These studies help identify optimal operating windows and provide valuable data for process scale-up and industrial implementation.

| Synthesis Route | Key Reactants | Typical Catalysts | Key Optimization Parameters | Notes |

| Liquid-Phase Oxidative Carbonylation | Methanol, CO, O₂ | Cu-based (e.g., CuCl, supported Cu) | Temperature, Pressure, Reactant ratios, Catalyst concentration | Faces challenges with catalyst deactivation and corrosion (with Cl). |

| Gas-Phase Oxidative Carbonylation | Methanol, CO, O₂ | Supported Cu-based | Temperature, Pressure, Reactant ratios, Catalyst formulation | Can involve methyl nitrite intermediate. |

| Urea Alcoholysis | Urea, Methanol | Metal oxides (e.g., ZnO, MgO), Bases, Acids, Ionic Liquids | Temperature, Pressure, Catalyst amount, Reaction time | Often proceeds via methyl carbamate intermediate. |

| Direct Synthesis from CO₂ and Methanol | Methanol, CO₂ | Various (e.g., Metal acetates, Ce-Zr oxides, Ionic Liquids) | Temperature, Pressure, Dehydrating agents, Catalyst | Thermodynamically limited, requires water removal strategies. |

Influence of Temperature and Pressure

Temperature and pressure are critical parameters influencing the yield and selectivity of Dimethyl Carbonate synthesis. For the direct synthesis of DMC from CO₂ and methanol, the reaction is typically favored by lower temperatures and higher pressures from a thermodynamic standpoint, as the forward reaction reduces the number of moles in the system. researchgate.netfrontiersin.org

However, kinetic considerations often necessitate higher temperatures to achieve reasonable reaction rates. For instance, in the synthesis of DMC using an activated carbon-supported CuCl₂ catalyst, increasing the reaction temperature from 373 K to 413 K led to increased DMC yield, while temperatures below 343 K resulted in very low product formation. mdpi.com Conversely, temperatures above 423 K favored the formation of by-products like dimethyl ether and methyl formate (B1220265). mdpi.com An optimum temperature range of 393 to 403 K was identified for this specific system. mdpi.com

Reaction pressure also plays a significant role. Increasing the reaction pressure from 1.0 to 1.4 MPa at a constant temperature of 393 K continuously increased the production rate of DMC and markedly improved DMC selectivity from 77% to 90%. mdpi.com Studies using Cu-Ni@VSiO catalysts also showed that elevated pressure favored higher methanol conversion and increased the equilibrium concentration of the target product. mdpi.com Research on the direct synthesis of DMC from methanol and CO₂ under low initial pressure using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) demonstrated that increasing the initial pressure from 0.15 MPa to 0.25 MPa increased methanol conversion and DMC yield. nih.gov However, increasing the pressure further from 0.25 to 1.50 MPa showed a downward trend in DMC yield. nih.gov

Data illustrating the effect of temperature and pressure on DMC synthesis can be seen in the following table, compiled from various studies:

| Catalyst System | Temperature (K) | Pressure (MPa) | Methanol Conversion (%) | DMC Yield (%) | DMC Selectivity (%) | Source |

| CuCl₂/Activated Carbon | 393-403 | 1.0-1.4 | Not specified | Increased with P | 77-90 (with P increase) | mdpi.com |

| Nickel Acetate (near SC) | 305 | 10.3 | Not specified | 350 mol%/mol-cat | 100 | mdpi.com |

| DBU + Ionic Liquid | 333 | 0.15 | 61 | 43 | Not specified | nih.gov |

| DBU + Ionic Liquid | 333 | 0.25 | 72 | 62 | Not specified | nih.gov |

| Co₁.₅PW₁₂O₄₀ | 353 | 2.7 | Not specified | 0.031 mmol h⁻¹ g⁻¹ | Not specified | frontiersin.org |

| Co₁.₅PW₁₂O₄₀ | 393 | 1.3 | Not specified | 0.95 mmol h⁻¹ g⁻¹ | Not specified | frontiersin.org |

| Cu-Ni@VSiO (Sulfuration method) | 413 | 1.3 | Increasing with T up to 413 | Decreasing with T | Decreasing with T | mdpi.com |

| Cu-Ni@VSiO (Sulfuration method) | 393 | Increasing | Increasing | Increasing | Maximum then decrease | mdpi.com |

Note: Specific conversion and yield values vary significantly depending on the catalyst, reaction time, and other conditions.

Effect of Dehydrating Agents

The direct synthesis of DMC from methanol and CO₂ produces water as a byproduct, which shifts the reaction equilibrium towards the reactants, limiting DMC yield. mdpi.comresearchgate.netmdpi.comnih.gov The use of dehydrating agents is a common strategy to overcome this thermodynamic limitation by removing water from the reaction mixture, thereby shifting the equilibrium towards product formation according to Le Chatelier's principle. mdpi.comnih.govaiche.orgmdpi.com

Various dehydrating agents have been investigated, including both inorganic adsorbents like molecular sieves and chemical dehydrating agents. nih.govaiche.orgmdpi.com Molecular sieves, such as 3A, 4A, and 5A, are highlighted for their large surface area, thermal stability, and excellent adsorption capacity for water. nih.govaiche.org Combining molecular sieves in the gas phase with a dehydrating agent in the liquid phase has shown promising results, with one study reporting a methanol conversion of 48.6% and 88% DMC selectivity using molecular sieves in the gas phase and 2,2-dimethoxypropane (B42991) (DMP) in the liquid phase. nih.govrsc.org

Chemical dehydrating agents react with water to form other compounds. Examples include 2-cyanopyridine (2-CP), 2,2-dimethoxypropane (DMP), dimethoxymethane (B151124) (DMM), and 1,1,1-trimethoxymethane (TMM). aiche.orgmdpi.com Studies have shown that 2-CP can significantly enhance methanol conversion and DMC selectivity. aiche.orgacs.org TMM has also been found to be an efficient dehydrating agent, and its hydrolysis in the reaction medium yields methanol, which can serve as an additional reactant. mdpi.com However, the conversion of some dehydrating agents, like TMM, can be slow, necessitating the addition of a cocatalyst to accelerate their hydrolysis without degrading the formed DMC. mdpi.commdpi.com Molecular sieve 13X has been identified as an effective cocatalyst for promoting TMM hydrolysis. mdpi.commdpi.com

The effectiveness of different dehydrating agents can vary depending on the catalyst system and reaction conditions. The following table summarizes some findings on the effect of dehydrating agents:

| Dehydrating Agent(s) | Catalyst System | Methanol Conversion (%) | DMC Yield (%) | DMC Selectivity (%) | Source |

| CaCl₂ | Not specified | Low | Very low | Not specified | mdpi.com |

| 2,2-dimethylpropane (DMP) | Not specified | Low | Very low | Not specified | mdpi.com |

| Molecular Sieves | Not specified | Low | Very low | Not specified | mdpi.com |

| TMM | ZrO₂-3 | Increased remarkably (with time) | Significantly increased | Not specified | mdpi.com |

| TMM + Molecular Sieve 13X | ZrO₂-3 | Further increased | Further increased | Not specified | mdpi.com |

| Molecular Sieve 3A | CeO₂ | Not specified | 2 mmol/gcat. | Not specified | mdpi.com |

| TMM | CeO₂ | Not specified | Up to 34 mmol/gcat. | Not specified | mdpi.com |

| TMM + Molecular Sieve 13X | CeO₂ | Not specified | 73.3 mmol/gcat. (48h) | Not specified | mdpi.com |

| Molecular Sieves (gas phase) + DMP (liquid phase) | CH₃OK + CH₃I | 48.6 | Not specified | 88 | nih.govrsc.org |

| 2-Cyanopyridine (2-CP) | CeO₂ | >95 | Not specified | >99 | aiche.orgacs.org |

Solvent Effects in Homogeneous and Heterogeneous Systems

The choice of solvent can significantly impact the efficiency of DMC synthesis, influencing reactant solubility, catalyst stability, and reaction pathway. Both homogeneous and heterogeneous catalytic systems are employed in DMC production. researchgate.netmdpi.com

In homogeneous systems, where the catalyst is dissolved in the reaction mixture, high pressure conditions are often required, and catalyst recovery and deactivation can be challenges. google.com Ionic liquids have been explored as catalysts and solvents for the direct synthesis of DMC from CO₂ and methanol due to their ability to absorb CO₂. rsc.orgnih.gov Studies using binary catalytic systems involving ionic liquids and super bases like DBU have shown effectiveness in direct DMC synthesis without the need for a separate dehydration system. rsc.org

Heterogeneous systems, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offer advantages in terms of catalyst separation and reusability. google.com Metal oxides, such as ZrO₂ and CeO₂, are promising heterogeneous catalysts for DMC synthesis due to their acid-base properties. google.comresearchgate.netmdpi.com The solvent in heterogeneous systems can affect the dispersion of reactants and products, as well as the interaction between the reactants and the catalyst surface. For instance, in the direct synthesis of DMC using DBU and an ionic liquid, the solvent significantly influenced the conversion and yield, with dichloromethane (B109758) (CH₂Cl₂) resulting in a much lower DMC yield compared to dibromomethane (B42720) (CH₂Br₂). nih.gov

Supercritical CO₂ has also been investigated as a reaction medium for DMC synthesis, acting as both a reactant and a solvent. bibliotekanauki.pl Conducting the reaction in homogeneous supercritical conditions with non-corrosive CO₂ as the main component can offer advantages such as avoiding separation steps and potentially prolonging catalyst life. bibliotekanauki.pl

The interplay between the catalyst, solvent, and reaction conditions is crucial for optimizing DMC synthesis. Research continues to explore novel solvent systems and their effects on catalytic performance in both homogeneous and heterogeneous setups to improve efficiency and sustainability.

Chemical Reactivity and Mechanistic Investigations of Dimethyl Carbonate

Dimethyl Carbonate as a Methylating Agent

Dimethyl carbonate (DMC) has emerged as a versatile and environmentally benign methylating agent, offering a safer alternative to hazardous reagents like methyl halides and dimethyl sulfate (B86663). unive.itacs.orgresearchgate.netnih.gov Its reactivity can be tuned by adjusting reaction conditions, primarily temperature. While lower temperatures (around 90 °C) favor methoxycarbonylation, higher temperatures (typically above 160 °C) promote methylation for a wide range of nucleophiles. acs.orgunicamp.br DMC-mediated methylations are often catalytic, employing solid catalysts such as alkaline carbonates or zeolites, which circumvents the formation of problematic inorganic salt byproducts. nih.gov A significant advantage of using DMC is its remarkable selectivity, particularly in the mono-C-methylation of CH2-active compounds and the mono-N-methylation of primary amines. acs.orgnih.gov

Mechanism of Methylation Reactions (e.g., BAl2 Mechanism)

The methylation of nucleophiles by dimethyl carbonate at elevated temperatures predominantly proceeds through a bimolecular, base-catalyzed, alkyl cleavage, nucleophilic substitution mechanism, commonly referred to as the BAl2 mechanism. unicamp.brunive.it In this pathway, the nucleophile directly attacks the methyl group of the DMC molecule. unicamp.br This process is typically irreversible because the resulting methyl carbonate anion is unstable and decomposes into methanol (B129727) and carbon dioxide. acs.orgunicamp.br The lack of solvation at high temperatures is believed to favor the BAl2 mechanism over the competing BAc2 mechanism (acyl cleavage). unicamp.br

In the case of CH2-active compounds, a detailed mechanistic pathway has been proposed that accounts for the high selectivity towards monomethylation. This mechanism involves the initial formation of a methoxycarbonylated intermediate, which then undergoes methylation. The final step is a demethoxycarbonylation to yield the monomethylated product. acs.org The methoxycarbonyl group acts as a promoter by increasing the acidity of the intermediate, thereby accelerating the methylation step. unicamp.br

Isotope-labeling studies involving the methylation of carboxylic acids with DMC have provided evidence for a direct methyl transfer from the dimethyl carbonate to the substrate, which is consistent with the BAl2 mechanism. organic-chemistry.orgacs.org

Chemoselectivity in Methylation (e.g., Mono-N-methylation of Anilines)

A hallmark of dimethyl carbonate as a methylating agent is its exceptional chemoselectivity, particularly in the mono-N-methylation of primary aromatic amines (anilines). acs.orgunive.itmit.edu When traditional methylating agents are used, the reaction often leads to a mixture of secondary and tertiary amines due to the higher nucleophilicity of the initially formed secondary amine. mit.edu However, with DMC, especially in the presence of catalysts like faujasite zeolites, highly selective mono-N-methylation can be achieved with selectivities ranging from 92% to 98%. unive.it

This high selectivity is attributed to a synergistic effect between the reactivity of DMC and the dual acid-base properties of the zeolite catalyst. unive.it The proposed mechanism involves the formation of carbamate (B1207046) and N-methyl-carbamate intermediates. unive.it The reaction of anilines with DMC can preferentially form carbamates, and the subsequent methylation predominantly occurs on the carbamate intermediate. mit.edu

Furthermore, the combination of DMC and a NaY faujasite catalyst demonstrates remarkable chemoselectivity in the methylation of functionalized anilines containing other reactive groups such as hydroxyl (OH), carboxylic acid (CO2H), and amide (CONH2). The methylation occurs exclusively at the amino group, leaving the other functional groups intact. acs.org For instance, in the case of aminophenols, only N-methylation is observed, with no competing O-methylation. acs.org

The table below summarizes the selective mono-N-methylation of various anilines using dimethyl carbonate.

| Substrate | Catalyst | Temperature (°C) | Conversion (%) | Selectivity to Mono-N-methylaniline (%) |

| Aniline | 13X Zeolite | 120 | 89 | >95 |

| Aniline | KY Zeolite | 130 | 99 | >97 |

| p-Nitroaniline | NaY Zeolite | 130 | 79 | 92-97 |

| p-Cyanoaniline | NaY Zeolite | 130 | 76 | 92-97 |

| 4-Chloroaniline | DBU | 250 | >99 | 88 |

Data compiled from multiple research findings. unive.itmit.edu

Catalytic Methylation with Solid Catalysts (e.g., Zeolites, Alkali Carbonates)

The use of solid catalysts is a cornerstone of green chemistry, and dimethyl carbonate-mediated methylations frequently employ such catalysts to enhance efficiency and selectivity. Zeolites, particularly Y- and X-type faujasites, have proven to be highly effective for the selective mono-N-methylation of anilines. unive.it The dual acid-base properties of these zeolites are believed to play a crucial role in the reaction mechanism. unive.it For instance, 13X zeolite is more active than NaY or KY zeolites, although the latter can lead to improved selectivity. unive.it In the presence of NaY faujasite, DMC acts as a highly chemoselective methylating agent for functionalized anilines. acs.org

Alkali carbonates, such as potassium carbonate (K2CO3), are widely used as catalysts for the methylation of various nucleophiles with DMC. researchgate.netorganic-chemistry.orgtandfonline.comunive.itacs.org These basic catalysts are effective in promoting the methylation of phenols, carboxylic acids, and methylene-active compounds. researchgate.netorganic-chemistry.orgtandfonline.comunive.itacs.org In some cases, the combination of an alkali carbonate with a phase-transfer catalyst, like tetrabutylammonium (B224687) chloride or polyethylene (B3416737) glycol (PEG), can enhance the reaction rate and yield. tandfonline.comunive.itacs.org For example, the O-methylation of phenols can be carried out efficiently in a continuous fed stirred tank reactor using a catalytic bed of potassium carbonate and PEG. unive.itacs.org

The following table provides examples of catalytic methylation of different substrates with dimethyl carbonate using solid catalysts.

| Substrate | Catalyst | Product | Yield (%) |

| Aniline | 13X Zeolite | N-Methylaniline | High |

| Phenol (B47542) | K2CO3 / PEG 6000 | Anisole | 100 |

| Phenylacetonitrile | K2CO3 | 2-Phenylpropionitrile | >99 |

| Benzoic Acid | K2CO3 | Methyl Benzoate | High |

Data compiled from multiple research findings. researchgate.netunive.ittandfonline.comunive.itacs.org

Methylation of Diverse Nucleophiles (e.g., Phenols, Carboxylic Acids, CH2-Active Compounds, Amines)

Dimethyl carbonate is a versatile methylating agent capable of reacting with a wide array of nucleophiles under appropriate catalytic conditions.

Phenols : The O-methylation of phenols to produce aryl methyl ethers is a significant industrial process. Using DMC with a base catalyst like cesium carbonate or potassium carbonate provides a safe and efficient method for this transformation. unive.itacs.orgthieme-connect.comelsevierpure.com The reaction is highly selective for the phenolic hydroxyl group, even in the presence of other functional groups like aliphatic alcohols. thieme-connect.comelsevierpure.com

Carboxylic Acids : DMC is an effective reagent for the esterification of carboxylic acids to their corresponding methyl esters. organic-chemistry.orgacs.orgtandfonline.comsmith.edu This method is advantageous as it avoids the harsh acidic conditions of traditional Fischer esterification and the use of hazardous reagents like diazomethane. organic-chemistry.org The reaction is typically catalyzed by a base such as potassium carbonate and can proceed with high selectivity, even in the presence of sensitive functional groups like phenols. organic-chemistry.orgsmith.edu

CH2-Active Compounds : Methylene-active compounds, such as arylacetonitriles and arylacetoesters, can be selectively mono-C-methylated with DMC in the presence of a base catalyst like potassium carbonate. acs.orgresearchgate.netunive.it This reaction is noteworthy for its exceptional selectivity, often exceeding 99% for the monomethylated product, which is difficult to achieve with conventional methylating agents. acs.orgresearchgate.netunive.it

Amines : As previously discussed, the N-methylation of aromatic amines with DMC can be controlled to yield mono-N-methylated products with high selectivity, particularly when using zeolite catalysts. unive.itacs.org Aliphatic amines can also be N-methylated with DMC, often leading to a mixture of N-methyl and N,N-dimethyl amines. The reaction selectivity can be influenced by the presence of CO2, a byproduct of the reaction. unive.it Various catalytic systems, including copper-zirconium bimetallic nanoparticles, have been developed for the N-methylation of both aromatic and aliphatic amines. nih.gov

Dimethyl Carbonate as a Carbonylating and Methoxycarbonylating Agent

In addition to its role as a methylating agent, dimethyl carbonate is also a valuable and eco-friendly carbonylating and methoxycarbonylating agent. unive.itacs.org It serves as a safe substitute for highly toxic phosgene (B1210022) in these reactions. unive.it The reactivity of DMC can be directed towards methoxycarbonylation, particularly at its boiling point of 90 °C. acs.org This process is applicable to a wide range of nucleophiles, including amines, alcohols, and thiols. unive.it The products of methoxycarbonylation, such as carbamates and carbonates, are important intermediates in the synthesis of pharmaceuticals, pesticides, and polymers. unive.it

Mechanism of Methoxycarbonylation Reactions (e.g., BAc2 Mechanism)

The methoxycarbonylation of nucleophiles by dimethyl carbonate at lower temperatures (around 90 °C) generally follows a bimolecular, base-catalyzed, acyl cleavage, nucleophilic substitution mechanism, known as the BAc2 mechanism. unicamp.brunive.it In this pathway, the nucleophile attacks the carbonyl carbon of the DMC molecule. unicamp.br This results in the formation of a methoxycarbonylated product and a methoxide (B1231860) anion as the leaving group. scispace.com The generated methoxide anion can then activate another substrate molecule, allowing the reaction to proceed with only a catalytic amount of base. scispace.com

This mechanism is in direct contrast to the BAl2 mechanism that dominates at higher temperatures for methylation. The ability to control the reaction outcome by simply adjusting the temperature makes DMC a highly versatile reagent in organic synthesis. acs.org For instance, the reaction of aliphatic amines with DMC can lead to carbamates via the BAc2 mechanism, especially in the presence of catalysts like γ-Al2O3 or when CO2 is present in the reaction mixture. unive.it

Transesterification Reactions (e.g., with Phenol to Diphenyl Carbonate)

The transesterification of dimethyl carbonate (DMC) with phenol to produce diphenyl carbonate (DPC) is a significant industrial process, often serving as a greener alternative to phosgene-based routes for polycarbonate production. mdpi.comnih.gov This reaction typically proceeds in a stepwise manner, involving the formation of an intermediate, methyl phenyl carbonate (MPC). mdpi.comutwente.nl

Formation of Methyl Phenyl Carbonate (MPC): Dimethyl carbonate reacts with phenol to yield MPC and methanol. CH₃OCOOCH₃ + C₆H₅OH ⇌ CH₃OCOC₆H₅ + CH₃OH mdpi.comacs.org

Formation of Diphenyl Carbonate (DPC): The intermediate MPC can then react further in one of two ways:

Transesterification with another phenol molecule: CH₃OCOC₆H₅ + C₆H₅OH ⇌ C₆H₅OCOC₆H₅ + CH₃OH mdpi.com

Disproportionation (or self-transesterification): 2 CH₃OCOC₆H₅ ⇌ C₆H₅OCOC₆H₅ + CH₃OCOOCH₃ mdpi.com

These reactions are equilibrium-limited, and to achieve high yields of DPC, the removal of the methanol byproduct is crucial to drive the equilibrium forward. utwente.nlresearchgate.net Reactive distillation is a common technique employed to achieve this. researchgate.netacs.org

Kinetic studies have been performed to understand the reaction rates and influencing factors. For instance, experiments conducted in a closed batch reactor using titanium(n-butoxide) as a catalyst in the temperature range of 160 to 200 °C have been used to develop activity-based reaction rate models. acs.org The kinetics of the transesterification have been described as pseudo-second-order. acs.org The choice of catalyst is critical, with various compounds showing activity, including lead-magnesium nanosheets, hexagonal Mg(OH)₂ nanoflakes, and molybdenum oxides. mdpi.comresearchgate.netrsc.orgresearchgate.net For example, hexagonal Mg(OH)₂ nanoflakes have demonstrated high activity and selectivity for DPC production. rsc.orgresearchgate.net

A proposed mechanism for the transesterification catalyzed by tin-based compounds, such as n-Bu₂SnO, involves the initial reaction of the catalyst with phenol to form an intermediate. This intermediate then reacts with DMC or MPC to form the desired products and regenerate the catalyst, completing the catalytic cycle. acs.org

Reactions with Amines to Form Carbamates

Dimethyl carbonate serves as a versatile and environmentally benign reagent for the synthesis of carbamates through its reaction with primary and secondary amines. unlp.edu.arionike.comnih.gov This reaction provides a phosgene-free route to these important compounds, which are intermediates in the production of pharmaceuticals and pesticides. ionike.com The reactivity of DMC with amines is tunable and can lead to either carboxymethylation (formation of carbamates) or N-methylation. unlp.edu.arnih.gov

The general reaction for carbamate formation is: R¹R²NH + CH₃OCOOCH₃ → R¹R²NCOOCH₃ + CH₃OH

The selectivity between carboxymethylation and methylation is highly dependent on the reaction conditions, particularly the presence of a base. unlp.edu.ar

In the absence of a base: The reaction of DMC with amines often yields a mixture of both the carbamate (from a BAc2 mechanism involving nucleophilic attack at the carbonyl carbon) and the N-methylated amine (from a BAl2 mechanism involving attack at the methyl group), with little selectivity. unlp.edu.ar

In the presence of a base: The presence of a strong base, such as potassium tert-butylate or sodium methoxide, strongly favors the BAc2 mechanism, leading to the selective formation of the carbamate in high yields. unlp.edu.ar The carbamate product itself can then be N-methylated by DMC in a subsequent step, which proceeds via a BAl2 mechanism. unlp.edu.ar This dual selectivity has been explained using Pearson's Hard-Soft Acid-Base (HSAB) theory, where the harder amine nucleophile attacks the harder carbonyl carbon, and the softer anion of the resulting carbamate attacks the softer methyl group. unlp.edu.ar

Kinetic studies have been conducted on the reaction of DMC with various amines. For the reaction with trialkylamines (tributylamine, trihexylamine, and trioctylamine), the activation energy (Ea) was found to be consistent at approximately 79 kJ/mol, independent of the alkyl chain length for chains longer than three carbons. creighton.eduresearchgate.net This reaction is significantly slower than alkylation with traditional reagents like alkyl halides. creighton.edutue.nl The reaction kinetics for the alkylation of N,N-dimethyldecylamine with DMC in methanol have also been determined, yielding an activation energy of 88.5 ± 0.3 kJ mol⁻¹ and a pre-exponential factor (k₀) of 4.14 ± 0.09 × 10⁷ L mol⁻¹ s⁻¹. tue.nl

| Amine Reactant | Solvent | Activation Energy (Ea) | Pre-exponential Factor (k₀) | Temperature Range |

|---|---|---|---|---|

| Tributylamine, Trihexylamine, Trioctylamine | Not specified | 79 kJ/mol | Not specified | Not specified |

| N,N-dimethyldecylamine | Methanol | 88.5 ± 0.3 kJ mol⁻¹ | 4.14 ± 0.09 × 10⁷ L mol⁻¹ s⁻¹ | Not specified |

Atmospheric Reaction Mechanisms of Dimethyl Carbonate

Reaction with Hydroxyl Radicals: Kinetic and Mechanistic Studies

The primary removal process for dimethyl carbonate in the atmosphere is its reaction with hydroxyl (OH) radicals. nih.govresearchgate.net The kinetics and mechanism of this reaction have been investigated through both experimental and theoretical studies over a range of temperatures. nih.govrsc.orgkaust.edu.sa

Quantum chemical studies have identified four potential initial reaction pathways between DMC and the OH radical: nih.govresearchgate.net

In-plane hydrogen atom abstraction: The OH radical abstracts a hydrogen atom from one of the methyl groups, forming an alkyl radical intermediate and a water molecule. This pathway has a relatively low energy barrier (6.4 kcal/mol). nih.govresearchgate.net

Out-of-plane hydrogen atom abstraction: Similar to the first pathway, but with a different orientation of attack. This has a slightly higher energy barrier (7.9 kcal/mol). nih.gov

OH addition to the carbonyl carbon: The OH radical adds to the carbonyl carbon, forming an intermediate. This pathway has a significantly higher energy barrier (11.9 kcal/mol). nih.gov

C-O bond breaking and O-H addition: This pathway involves the breaking of a methyl-oxygen bond and has a very high energy barrier (27 kcal/mol), making it less likely. nih.gov

The hydrogen abstraction pathway is the most favorable and dominant channel for the atmospheric degradation of DMC initiated by OH radicals. nih.govrsc.orgkaust.edu.sa

Experimental studies using techniques like pulsed laser photolysis–laser induced fluorescence have determined the rate coefficients for this reaction. researchgate.net A study over the temperature range of 263–372 K yielded the Arrhenius expression: k = (0.83 ± 0.10) × 10⁻¹² exp[-(640 ± 100)/T] cm³ molecule⁻¹ s⁻¹ researchgate.net

Another study, conducted at higher temperatures (872–1295 K) behind reflected shock waves, provided the following Arrhenius expression: k = 5.15 × 10¹³ exp(−2710.2/T) cm³ mol⁻¹ s⁻¹ rsc.org

At 298 K, the calculated rate coefficient for the dominant in-plane hydrogen abstraction pathway is 2.30 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. nih.gov Based on these kinetic data, the atmospheric lifetime of dimethyl carbonate with respect to reaction with OH radicals is estimated to be around 33 days. researchgate.net

| Temperature Range (K) | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹ or cm³ mol⁻¹ s⁻¹) | Experimental Technique |

|---|---|---|

| 263–372 | (0.83 ± 0.10) × 10⁻¹² exp[-(640 ± 100)/T] | Pulsed Laser Photolysis–Laser Induced Fluorescence |

| 872–1295 | 5.15 × 10¹³ exp(−2710.2/T) (in cm³ mol⁻¹ s⁻¹) | UV Laser Absorption behind Shock Waves |

Formation of Reaction Intermediates and Products in the Atmosphere

Following the initial reaction of dimethyl carbonate with hydroxyl radicals, a series of subsequent reactions occur in the atmosphere, leading to the formation of various intermediates and final products. The primary initiation step, hydrogen abstraction, results in the formation of a methoxycarbonylmethyl radical (•CH₂(OCO)OCH₃). nih.gov

This alkyl radical intermediate rapidly reacts with molecular oxygen (O₂) in the atmosphere to form an alkyl peroxy radical intermediate: •CH₂(OCO)OCH₃ + O₂ → OOCH₂(OCO)OCH₃

This peroxy radical can then undergo further reactions with other atmospheric species, such as nitrogen oxides (NOx) and hydroperoxy radicals (HO₂). nih.gov For instance, the reaction with nitric oxide (NO) can lead to the formation of an alkoxy radical intermediate. researchgate.net The subsequent decomposition and reaction of these intermediates ultimately lead to the formation of stable end products. nih.gov One of the identified end products from the atmospheric oxidation of DMC is formic (methyl carbonic) anhydride (B1165640). nih.gov

Catalytic Reaction Mechanisms

Role of Active Sites in Catalytic Cycles

In the direct synthesis of DMC from CO₂ and methanol, Lewis acid-base active sites on metal oxide catalysts play a crucial role. mdpi.com For catalysts like CeO₂, the reaction mechanism is believed to be assisted by oxygen vacancies on the surface. tudelft.nl The catalytic cycle involves the adsorption and activation of methanol, often on both Lewis acid and base sites. Carbon dioxide is then inserted into a metal-methoxy bond to form a monocarbonate intermediate, which subsequently reacts with another activated methanol molecule to produce DMC and water. mdpi.comredalyc.org The water produced then desorbs from the active site, making it available for the next catalytic cycle. redalyc.org

In the synthesis of DMC from methyl carbamate and methanol, transition-metal salts like ZnCl₂ have shown high activity. acs.org The catalytic cycle is proposed to occur between complex zinc-containing species, such as Zn(NH₃)(MC)Cl₂ and Zn(NH₃)₂Cl₂. acs.org

The synthesis of DMC via oxidative carbonylation of methanol on copper-exchanged Y zeolites involves different copper species (Cu⁺, Cu²⁺, Cu₂O, and CuO) as active sites. mdpi.com A common mechanism on these sites involves the initial oxidation of adsorbed methanol to a methoxy (B1213986) species. Carbon monoxide then inserts into the copper-methoxy bond to form a CH₃OCO intermediate, which reacts with another methoxy species to yield DMC. mdpi.com The catalytic activity is found to be in the order of Cu⁺Y ≈ Cu₂O-Y > Cu²⁺Y > CuO-Y, indicating that catalysts with a predominance of Cu⁺ and Cu₂O species are more effective for DMC formation. mdpi.com

In Situ Spectroscopic Investigations of Reaction Intermediates (e.g., DRIFTS, SSITKA)

In the study of heterogeneous catalysis, understanding the reaction mechanism at a molecular level is paramount for the rational design of more efficient catalysts. For the synthesis of dimethyl carbonate (DMC), particularly through the oxidative carbonylation of methanol, in situ spectroscopic techniques are indispensable tools for identifying reactive intermediates on the catalyst surface under reaction conditions. Among these, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Steady-State Isotopic Transient Kinetic Analysis (SSITKA) have provided significant insights into the intricate reaction pathways.

Detailed Research Findings from DRIFTS Investigations

DRIFTS studies have been pivotal in identifying the key surface intermediates involved in the oxidative carbonylation of methanol to DMC. When methanol is introduced to a catalyst like CuY zeolite, it readily adsorbs and, in the presence of oxidative sites, transforms into methoxide species. researchgate.netresearchgate.net These methoxide species are considered crucial precursors to the formation of DMC. nih.govresearchgate.net

Further introduction of carbon monoxide (CO) leads to its reaction with the adsorbed methoxide species, resulting in the formation of monomethyl carbonate (MMC). nih.govresearchgate.net DRIFTS has been able to distinguish between different forms of MMC, such as monodentate and bidentate species. nih.gov Through operando SSITKA/DRIFTS/MS studies, it has been demonstrated that the monodentate MMC is the active intermediate, while the bidentate form is essentially a spectator species. nih.gov

The final step in the formation of DMC is proposed to occur via two primary pathways: the reaction of the monodentate MMC intermediate with another methoxide species, or the insertion of CO into a di-methoxide species. researchgate.netresearchgate.net The favorability of each pathway can depend on the specific catalyst formulation and reaction conditions. researchgate.net

In addition to the primary intermediates, DRIFTS has also identified other surface species, such as formates and various carbonate/bicarbonate structures, particularly in studies involving CO2 as a reactant or byproduct. rsc.orgmdpi.com The role of these species can be complex, sometimes participating in side reactions or acting as catalyst poisons.

The following table summarizes the characteristic infrared band assignments for the key intermediates identified during the synthesis of dimethyl carbonate, as reported in various DRIFTS studies.

| Intermediate Species | Vibrational Mode | Wavenumber (cm⁻¹) | Catalyst System (Example) | Reference(s) |

| Methoxide (CH₃O⁻) | ν(C-O) | ~1060 | CeO₂ | rsc.org |

| δ(CH₃) | 1458 | Cu⁺X zeolite | researchgate.net | |

| Monodentate Monomethyl Carbonate (MMC) | νas(COO) | 1596 | Rh/Al₂O₃ | mdpi.com |

| νs(COO) | 1484, 1458 | Rh/Al₂O₃ | mdpi.com | |

| Gaseous Dimethyl Carbonate (DMC) | ν(C=O) | 1742-1772 | Rh/Al₂O₃ | mdpi.com |

| Bridged (Bi)carbonates | 1235, 1645 | CeO₂ | rsc.org | |

| Monodentate Carbonates | 1336, 1458 | CeO₂ | rsc.org | |

| Bidentate Carbonates | 1282, 1548 | CeO₂ | rsc.org |

Insights from SSITKA Investigations

SSITKA provides quantitative data on the kinetics of elementary reaction steps occurring on the catalyst surface under steady-state conditions. By introducing an isotopic tracer into the reactant feed and monitoring the transient response of reactants, products, and surface intermediates, it is possible to determine key kinetic parameters.

For the synthesis of DMC, SSITKA has been used to:

Quantify the surface concentration of active intermediates: This allows for the determination of which species are present in significant enough quantities to be part of the main reaction pathway.

Measure the intrinsic turnover frequency (TOF) of the catalyst: This provides a measure of the catalytic activity at a single active site.

While specific numerical data from SSITKA studies on dimethyl carbate synthesis is often embedded within detailed kinetic modeling, the qualitative findings have been crucial. For instance, SSITKA experiments have confirmed that the reaction between adsorbed methoxide and CO to form MMC is a key step in the mechanism. nih.gov Furthermore, by comparing the transient response of different intermediates with that of the final product, it is possible to definitively identify which species are true intermediates and which are spectators. nih.gov

The following table illustrates the type of kinetic data that can be obtained from SSITKA experiments, although specific values for this compound synthesis are highly dependent on the catalyst and reaction conditions and are not always explicitly reported in introductory literature.

| Kinetic Parameter | Description | Significance in Mechanistic Investigations |

| Surface Residence Time (τ) | The average time a molecule or intermediate spends on the catalyst surface before reacting or desorbing. | A long residence time for an intermediate may suggest it is a stable species or that its further reaction is a slow step. |

| Intrinsic Turnover Frequency (TOF) | The number of molecules of product formed per active site per unit time. | Provides a fundamental measure of the catalyst's efficiency and allows for comparison between different catalysts. |

| Surface Coverage (θ) | The fraction of active sites on the catalyst that are occupied by a particular intermediate at steady state. | High surface coverage of an intermediate can indicate its importance in the reaction mechanism or a potential bottleneck in the catalytic cycle. |

Advanced Applications of Dimethyl Carbonate in Chemical Technologies

Role in Polymer and Material Synthesis

DMC plays a crucial role in the synthesis of various polymers and materials, particularly as a less toxic alternative to traditional reagents like phosgene (B1210022) and dimethyl sulfate (B86663). unive.itsilverfernchemical.comthegoodscentscompany.com

Precursor for Polycarbonate Production via Non-Phosgene Routes

Traditionally, polycarbonates (PC), which are strong, tough, and often optically transparent thermoplastic polymers, were produced using highly toxic and corrosive phosgene. atamanchemicals.combohrium.comnih.govmdpi.com Dimethyl carbonate enables the synthesis of polycarbonates through non-phosgene routes, significantly improving the safety and environmental impact of the production process. atamanchemicals.combohrium.commdpi.combohrium.comresearchgate.netresearchgate.net A prominent non-phosgene route involves the transesterification of bisphenol A (BPA) with diphenyl carbonate (DPC), where DPC itself is often synthesized using DMC. atamanchemicals.combohrium.combohrium.commdpi.comscientific.net This transesterification process between DMC and phenol (B47542) yields DPC, which is then reacted with bisphenol A to form polycarbonate. atamanchemicals.combohrium.combohrium.commdpi.comscientific.net

Synthesis of Isocyanates and Polyurethanes

Isocyanates are important intermediates in the production of polyurethanes. researchgate.net DMC can be utilized in non-phosgene routes for synthesizing isocyanates and, consequently, polyurethanes. researchgate.netacs.orgnih.gov One approach involves the methoxycarbonylation of amines with DMC to produce carbamates, followed by the thermal decomposition of these carbamates to yield isocyanates. researchgate.netacs.org This method offers a promising, more environmentally friendly alternative to traditional phosgene-based isocyanate synthesis, which generates toxic byproducts. nih.govresearchgate.netacs.org Furthermore, DMC can be used in the synthesis of carbonate-type macrodiols, which are subsequently used to prepare thermoplastic polyurethanes. mdpi.com

Formation of Specialty Carbonates (e.g., Diphenyl Carbonate)

Dimethyl carbonate is a key reactant in the synthesis of specialty carbonates, such as diphenyl carbonate (DPC). atamanchemicals.commdpi.comscientific.net DPC is a critical monomer in the production of polycarbonates via the melt transesterification process. atamanchemicals.comscientific.net The synthesis of DPC from DMC and phenol through transesterification is considered a representative example of a green and sustainable chemical process, replacing the hazardous phosgene method. bohrium.commdpi.comscientific.net

Applications as a Green Solvent

DMC is increasingly recognized and utilized as a green solvent in various chemical applications due to its favorable environmental and safety characteristics, including low toxicity, biodegradability, and low flammability compared to many conventional organic solvents. unive.itnih.govsilverfernchemical.comthegoodscentscompany.comrsc.orgorientjchem.orgresearchgate.net It is considered a VOC exempt solvent in some applications. thegoodscentscompany.com

Solvent for Organic Synthesis and Reaction Media

Dimethyl carbonate serves as a versatile solvent and reaction medium in various organic synthesis transformations. unive.itrsc.orgorientjchem.orgresearchgate.net Its properties make it a suitable replacement for more toxic or environmentally problematic solvents like dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), or dichloromethane (B109758) in certain reactions. rsc.orgresearchgate.net DMC can act as a solvent in reactions such as transesterification, carbonylation, and methylation. unive.itthegoodscentscompany.comresearchgate.net Studies have explored its use as a reaction medium in electroorganic syntheses, showing comparable yields to those obtained in conventional solvents. rsc.org

Formulations in Coatings, Paints, and Adhesives

DMC is employed as a solvent in the formulation of coatings, paints, and adhesives. nih.govsilverfernchemical.comresearchgate.netthegoodscentscompany.comnearchemical.netslideshare.net Its use in these applications is driven by its ability to dissolve various resins and additives, its relatively fast evaporation rate, and its more favorable environmental profile compared to traditional solvents like toluene, xylene, ethyl acetate (B1210297), and butyl acetate. nih.govthegoodscentscompany.comnearchemical.netslideshare.net DMC can replace ketones and esters in formulations, contributing to lower VOC emissions. thegoodscentscompany.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Dimethyl Carbonate | 12021 |

| Diphenyl Carbonate | 7597 |

| Polycarbonate | Not available (Polymer) nih.gov |

| Isocyanate | 105034 nih.gov |

| Polyurethane | Not available (Polymer) nih.gov |

| Bisphenol A | 6623 |

| Phenol | 996 |

| Carbamate (B1207046) | 274 |

| Methyl Phenyl Carbonate | 79033 |

| Hexamethylene Diisocyanate (HDI) | 13192 fishersci.ca |

| Toluene Diisocyanate (TDI) | 7964 intekneia.mx |

| Methylene Diphenyl Diisocyanate (MDI) | 7964 intekneia.mx (Note: MDI is a mixture, often represented by the monomer CID) |

Data Table: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | PubChem CID |

| Dimethyl Carbonate | C₃H₆O₃ | 90.08 nih.gov | 2-4 nih.gov | 90 nih.gov | 12021 |

| Diphenyl Carbonate | C₁₃H₁₀O₃ | 214.22 fishersci.ca | 79 wikidata.org | - | 7597 |

Data Table: Examples of Catalysts Used in DPC Synthesis from DMC and Phenol

| Catalyst Type | Examples | Reference |

| Heterogeneous Catalysts | Supported PbO nus.edu.sg, MgO-ZrO₂ bohrium.com, V₂O₅ bohrium.com, TiO₂ bohrium.com, Bismuth oxide bohrium.com, Ti-Zn double oxide bohrium.com | bohrium.comnus.edu.sg |

| Homogeneous Catalysts | Organotin catalysts (modified) scientific.net | scientific.net |

Electrolyte Component in Energy Storage Devices (Lithium-Ion Batteries) Dimethyl carbonate is a crucial solvent component in the electrolytes of lithium-ion batteriessmc-global.commobilityoutlook.comresearchgate.netsigmaaldrich.comlandtinst.comfactmr.comchallenge-zero.jp. Its use in this application is significant, with battery electrolyte solutions remaining the largest application segment for DMCfactmr.com. The demand for DMC-based electrolytes is increasing, driven by the accelerating demand for electric vehicles (EVs) and energy storage systems (ESS)factmr.com.

Electrochemical Stability and Performance Characteristics The electrochemical stability of dimethyl carbonate is a key factor in its use in lithium-ion batteries. Compared to some other carbonate solvents like ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC), DMC has been found to be relatively stable, producing very little gas during thermal decomposition, even in the presence of LiPF6 salt, a common electrolyte saltosti.gov. This stability contributes to enhanced cycling durability in batteriesnih.gov.

Studies have shown that electrolytes using linear carbonate solvents, including DMC, can exhibit faster rate capability compared to those using only cyclic carbonates, partly due to their higher ionic conductivity at high concentrations nih.gov. Superconcentrated electrolytes using LiN(SO2F)2 salt with DMC as the sole solvent have demonstrated inhibition of dissolution of both aluminum and transition metals at high voltages, leading to excellent cycling durability and high rate capability in high-voltage batteries nih.gov. For instance, a 1:1.1 LiFSA/DMC electrolyte showed over 90% capacity retention after 100 cycles in a LiNi0.5Mn1.5O4/graphite battery nih.gov.

However, achieving optimal low-temperature performance often requires multicomponent mixtures of carbonates to balance properties like viscosity, dielectric constant, and thermal stability rsc.org. While pure DMC has a melting point of 2-4 °C, mixtures with other carbonates can extend the liquid range to lower temperatures, improving conductivity in sub-zero environments google.comresearchgate.net.

Fuel Additive and Oxygenate Applications Dimethyl carbonate is recognized as a promising oxygenated fuel and additive for conventional hydrocarbon fuels like diesel and gasolinemobilityoutlook.comresearchgate.netmdpi.combts.govresearchgate.net. Its high oxygen content makes it particularly interesting for improving combustion characteristics and reducing emissionsresearchgate.netmdpi.combts.govresearchgate.net.

Enhancement of Fuel Properties DMC's high oxygen content, which is 53.28% by weight, plays a significant role in enhancing fuel propertiesmobilityoutlook.commdpi.combts.govmdpi.com. This oxygen can aid in the more complete combustion of the fuelmdpi.com. DMC is also highly miscible with both diesel and gasolinemdpi.combts.govmdpi.com.

As a gasoline additive, DMC has been shown to increase the research octane (B31449) number (RON) and motor octane number (MON) mdpi.comsharif.edu. For example, adding 9% v/v of DMC to gasoline increased the RON by up to 1.5 units and the MON by up to 2.5 units in one study mdpi.com. DMC also has a moderate Reid vapor pressure (RVP) mdpi.com.

In diesel fuel, blending with DMC can reduce the diameter of primary soot particles and suppress soot formation mobilityoutlook.com. DMC has no carbon-carbon bonds, which contributes to reductions in particulate matter emissions bts.govijcrr.com. While DMC has a lower cetane number compared to diesel fuel, it can still be a suitable oxygenated blending component bts.govresearchgate.net.

Data on the blending properties of DMC with gasoline are presented below:

| Additive Concentration (% v/v) | Fuel Type | RON Increase (units) | MON Increase (units) |

| 9 | Gasoline | Up to 1.5 mdpi.com | Up to 2.5 mdpi.com |

| 10 | E10 Fuel Blend | ~4 researchgate.net | ~3.5 researchgate.net |

Combustion Characteristics and Emissions (excluding safety profiles) The combustion of dimethyl carbonate and its blends with conventional fuels has been extensively studied. DMC's high oxygen content is effective in suppressing soot formation, particularly in fuel-rich regionsmdpi.com. Blending DMC with diesel can significantly reduce particulate emissionsmobilityoutlook.commdpi.combts.gov. Studies have shown reductions in carbon monoxide (CO) and unburned hydrocarbons (HC) emissions when DMC is used as a fuel additivemobilityoutlook.combts.govsharif.edu. For instance, blending DMC with diesel has resulted in substantial reductions in CO, NOx, and HC+NOx emissions compared to commercial diesel fuelmobilityoutlook.com. A mixture containing 30% DMC with gasoline showed reductions in unburned hydrocarbons and carbon monoxide emissions in a spark-ignited enginesharif.edu.